1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
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Overview
Description
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a sulfonyl group and two aromatic rings, one of which contains a chlorine and methoxy substituent, while the other has two methyl groups.
Preparation Methods
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 4-(2,4-dimethylphenyl)piperazine under controlled conditions to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(5-chloro-2-methylphenyl)urea: This compound has a similar aromatic structure but differs in the functional groups attached to the aromatic rings.
Ethyl N-(5-chloro-2-methoxyphenyl)carbamate: Another compound with a similar aromatic ring but different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-6-17(15(2)12-14)21-8-10-22(11-9-21)26(23,24)19-13-16(20)5-7-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIJBWSMBRMORX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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